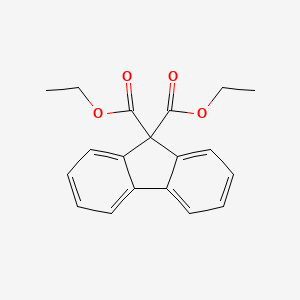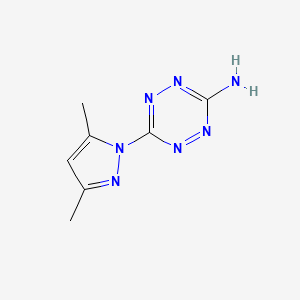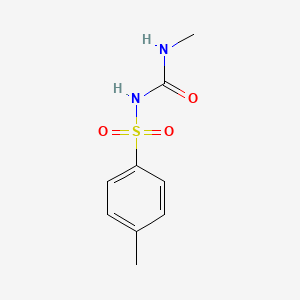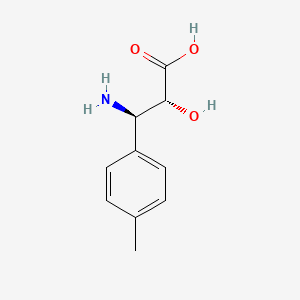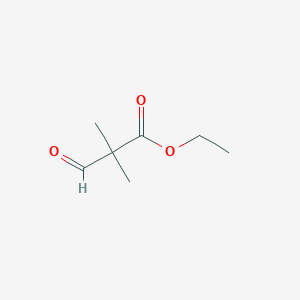
Propanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester
Overview
Description
Propanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester, commonly known as ethyl pyruvate, is a derivative of pyruvic acid. It is a colorless liquid that is soluble in water, ethanol, and ether. Ethyl pyruvate has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mechanism of Action
The mechanism of action of ethyl pyruvate is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. For example, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
Ethyl pyruvate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance glucose metabolism. Moreover, it has been shown to improve organ function and reduce mortality in various animal models of sepsis and acute lung injury.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl pyruvate in lab experiments is its low toxicity and high solubility in water and organic solvents. Moreover, it is readily available and relatively inexpensive. However, one of the limitations is its instability in aqueous solutions, which can lead to the formation of ethyl lactate and ethyl acetoacetate.
Future Directions
There are several future directions for the research on ethyl pyruvate. One of the directions is to investigate its potential use in the treatment of various inflammatory and oxidative stress-related diseases, such as sepsis, acute lung injury, and neurodegenerative diseases. Another direction is to explore its potential as a chemopreventive and chemotherapeutic agent for various types of cancer. Moreover, there is a need to further elucidate its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
Ethyl pyruvate has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, ethyl pyruvate has been shown to have anti-cancer properties by inducing apoptosis and inhibiting tumor growth.
properties
IUPAC Name |
ethyl 2,2-dimethyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-10-6(9)7(2,3)5-8/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVRCQLCLZZCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448694 | |
| Record name | Propanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester | |
CAS RN |
14002-65-4 | |
| Record name | Propanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




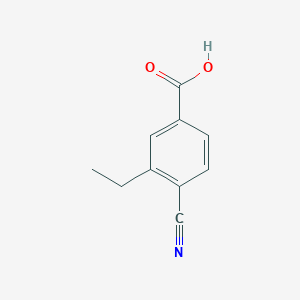
![3-[(4-Fluorophenyl)ethynyl]aniline](/img/structure/B3047396.png)


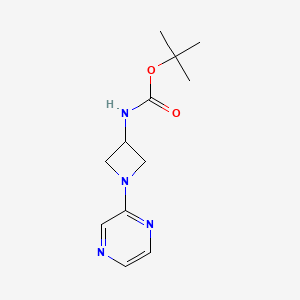
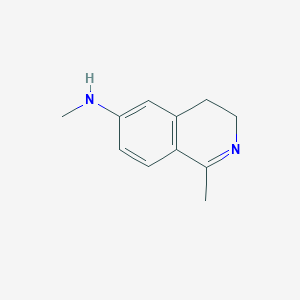
![Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]-](/img/structure/B3047404.png)
